molecular formula C7H4F3NO5S B095823 4-Nitrophenyl trifluoromethanesulfonate CAS No. 17763-80-3

4-Nitrophenyl trifluoromethanesulfonate

Cat. No.: B095823
CAS No.: 17763-80-3
M. Wt: 271.17 g/mol
InChI Key: NDTIXHNCNLKURN-UHFFFAOYSA-N
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Description

4-Nitrophenyl trifluoromethanesulfonate is a useful research compound. Its molecular formula is C7H4F3NO5S and its molecular weight is 271.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-nitrophenyl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO5S/c8-7(9,10)17(14,15)16-6-3-1-5(2-4-6)11(12)13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTIXHNCNLKURN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60338553
Record name 4-Nitrophenyl trifluoromethanesulfonate
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Molecular Weight

271.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17763-80-3
Record name 4-Nitrophenyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Nitrophenyl trifluoromethanesulfonate
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Synthesis and Derivatization Strategies

Reaction of 4-Nitrophenol (B140041) with Trifluoromethanesulfonic Anhydride (B1165640)

A widely employed method for the synthesis of 4-Nitrophenyl trifluoromethanesulfonate (B1224126) is the reaction between 4-nitrophenol and trifluoromethanesulfonic anhydride (Tf₂O). acs.org This reaction is typically carried out in the presence of a base to neutralize the triflic acid byproduct. orgsyn.orgcommonorganicchemistry.com

The efficiency of the triflation of 4-nitrophenol is highly dependent on the reaction conditions. A common solvent for this reaction is dichloromethane (B109758) (CH₂Cl₂), and a frequently used base is triethylamine (B128534) (Et₃N). acs.org The use of a base like pyridine (B92270) is also a general strategy for the formation of triflates. orgsyn.orgcommonorganicchemistry.com

A detailed study outlines a high-yield synthesis where 4-nitrophenol is dissolved in dichloromethane with triethylamine. acs.org The reaction mixture is then cooled before the addition of triflic anhydride. acs.org This controlled addition is crucial for managing the exothermic nature of the reaction.

Optimized Reaction Conditions for the Synthesis of 4-Nitrophenyl Trifluoromethanesulfonate
ParameterConditionReference
Starting Material4-Nitrophenol acs.org
ReagentTrifluoromethanesulfonic Anhydride (Tf₂O) acs.org
SolventDichloromethane (CH₂Cl₂) acs.org
BaseTriethylamine (Et₃N) acs.org

Temperature and reaction time are critical parameters that significantly influence the yield and purity of the final product. The triflation of 4-nitrophenol with triflic anhydride is typically conducted at low temperatures to control the reactivity of the anhydride and minimize side reactions.

In a specific protocol, the reaction is initiated at a cooled temperature of -10 °C. acs.org After the addition of triflic anhydride, the mixture is stirred at this temperature for a relatively short duration of 20 minutes. acs.org This indicates a rapid reaction rate under these optimized conditions.

Influence of Temperature and Reaction Time
ParameterConditionReference
Reaction Temperature-10 °C acs.org
Reaction Time20 minutes acs.org

Following the completion of the reaction, a systematic workup and purification procedure is necessary to isolate the this compound in high purity. The crude reaction mixture is first diluted with additional dichloromethane. acs.org

The organic phase is then subjected to a series of washes. These typically include washing with an aqueous sodium bicarbonate (NaHCO₃) solution to remove any remaining acidic impurities, followed by washing with water and then brine to remove water-soluble byproducts and dry the organic layer. acs.org

The final purification step involves flash chromatography on silica (B1680970) gel. acs.org A mixture of ethyl acetate (B1210297) and heptane (B126788) is commonly used as the eluent, which effectively separates the desired product from any remaining impurities, affording the this compound as a white solid. acs.org

Alternative Triflation Agents

While triflic anhydride is a highly effective triflating agent, its high reactivity and moisture sensitivity can sometimes be disadvantageous. chemrxiv.org This has led to the exploration of alternative, more stable triflating agents.

N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) is a stable, crystalline, and easy-to-handle triflating agent that serves as a milder alternative to triflic anhydride for the triflation of phenols. commonorganicchemistry.comchemicalbook.com It can offer improved selectivity in certain cases. commonorganicchemistry.com The reagent is particularly useful for the selective formation of triflates from phenols and amines. chemicalbook.com

In a typical procedure using PhNTf₂, the phenol (B47542) is first deprotonated with a suitable base. A solution of N-Phenyl-bis(trifluoromethanesulfonimide) in a solvent like acetonitrile (B52724) (CH₃CN) is then added to the reaction mixture to facilitate the triflation. chemicalbook.com This method has been successfully applied to the synthesis of various aryl triflates. chemicalbook.comnih.gov

Alternative Triflation Agents

Trifluoromethanesulfonic Acid (TfOH) in Specific Contexts

Trifluoromethanesulfonic acid (TfOH) is a critical reagent in the synthesis of diaryliodonium triflates, which are structurally related to this compound and serve as important arylating agents. An improved one-pot synthesis protocol utilizes TfOH in conjunction with an oxidant, meta-chloroperbenzoic acid (m-CPBA), to directly yield diaryliodonium triflates from iodoarenes and arenes. nih.govresearchgate.net This method is notable for its efficiency and operational simplicity. However, the oxidative conditions required for this transformation are typically highly exothermic, presenting significant safety risks when conducted on a large scale in traditional batch reactors. nih.gov The use of TfOH is central to the formation of the triflate salt, providing both the acidic medium and the triflate counteranion. nih.govresearchgate.net

High-Throughput Synthesis Approaches

High-throughput synthesis is essential for the rapid generation and screening of compound libraries. For aryl triflates, polymer-supported methodologies have been developed to meet the demands of combinatorial chemistry.

A significant advancement in high-throughput synthesis is the development of a soluble polymer-supported triflating reagent. nih.govacs.orgfigshare.com This approach utilizes a poly(ethylene glycol) (PEG) support functionalized with a derivative of N-phenyltriflimide. acs.org This polymer-supported reagent efficiently converts aryl alcohols into their corresponding aryl triflates in high yields, often exceeding 90%. nih.govacs.org

A key advantage of this method is the simplified purification process. The polymer-supported reagent and its byproduct can be easily removed by precipitation and filtration, eliminating the need for aqueous-organic extractions and extensive column chromatography. acs.org This is particularly beneficial for aryl triflates, which can be unstable and prone to hydrolysis under typical workup conditions. acs.org The recovered polymer-supported byproduct can also be quantitatively recycled back into the active reagent, making the process more efficient and aligning with the principles of "green" chemistry. acs.org The stability and chemoselectivity of the reagent allow for the triflation of sensitive substrates, even in the presence of other functional groups like amines or carboxylates. acs.org

Table 1: Polymer-Supported Synthesis of Various Aryl Triflates
Aryl Alcohol SubstrateProductYield (%)Reference
PhenolPhenyl triflate>95 acs.org
4-Methoxyphenol4-Methoxyphenyl triflate>95 acs.org
4-Nitrophenol4-Nitrophenyl triflate>95 acs.org
1-Naphthol1-Naphthyl triflate>95 acs.org

Flow Synthesis Methodologies

Flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, scalability, and process control, particularly for highly reactive and exothermic processes.

A safe, fast, and scalable continuous-flow protocol has been successfully developed for the synthesis of a wide array of diaryliodonium triflates. nih.govacs.org This method allows for the transformation of electron-rich to electron-deficient arenes into their respective diaryliodonium salts on a gram scale. nih.govacs.org The reactions are remarkably rapid, with residence times ranging from just 2 to 60 seconds. nih.govacs.org The protocol demonstrates a broad substrate scope, with 44 examples yielding products in fair to excellent yields, some up to 92%. nih.gov For instance, the reaction of 4-iodotoluene (B166478) with toluene (B28343) was optimized to complete within a 2-second residence time, producing the di-p-tolyliodonium triflate product on a gram scale with 89% yield. acs.org Even challenging substrates, such as aryl iodides with electron-withdrawing groups, can be accommodated by adjusting reaction conditions, such as increasing the reactor volume and the equivalents of reagents. nih.gov

Table 2: Continuous Flow Synthesis of Diaryliodonium Triflates
Aryl IodideAreneResidence Time (s)Yield (%)Reference
4-IodotolueneToluene289 acs.org
IodobenzeneBenzene285 nih.govacs.org
4-IodoanisoleAnisole278 nih.govacs.org
4-IodonitrobenzeneMesitylene6090 nih.govacs.org

The synthesis of diaryliodonium triflates is highly exothermic, posing a significant safety hazard in large-scale batch production. nih.gov Microfluidic devices are particularly well-suited to manage such reactions due to their inherently high surface-area-to-volume ratio, which allows for extremely efficient heat transfer. researchgate.net This rapid heat dissipation prevents the formation of hot spots and thermal runaways, creating a much safer operating environment. amf.ch While the term "adiabatic" implies a system with no heat exchange with its surroundings, in the context of microfluidics for exothermic reactions, the key principle is the rapid and controlled removal of heat to maintain near-isothermal conditions within the reaction channel. tandfonline.comresearchgate.net This precise temperature control is a crucial advantage of flow chemistry, ensuring consistent product quality and preventing side reactions or decomposition that can occur at elevated temperatures. amf.ch The flow synthesis of diaryliodonium triflates leverages these principles to safely handle the reaction's exothermicity, enabling a scalable and controlled manufacturing process. nih.gov

Continuous Flow Synthesis of Diaryliodonium Triflates (Relevant Analogues)

Derivatization for Specific Applications

This compound is a valuable reagent for introducing the trifluoromethanesulfonyl (triflyl) group into other molecules. sigmaaldrich.com The primary application of this derivatization is the preparation of other aryl triflates from the corresponding phenols. These newly formed aryl triflates are not typically the final target molecules but serve as highly versatile intermediates for carbon-carbon and carbon-heteroatom bond-forming reactions. sigmaaldrich.com

Specifically, aryl triflates are excellent substrates in palladium-catalyzed cross-coupling reactions. sigmaaldrich.com Their reactivity is often compared to that of aryl bromides and iodides. This enables their use in a variety of powerful transformations, including:

Suzuki Coupling: Reaction with boronic acids or esters.

Heck Coupling: Reaction with alkenes.

Stille Coupling: Reaction with organostannanes.

By converting a phenol into a triflate using a reagent like this compound, chemists can activate an otherwise unreactive position on an aromatic ring, allowing for the construction of complex molecular architectures that are central to pharmaceuticals, agrochemicals, and materials science. nih.govsemanticscholar.org

Synthesis of Aryl Nonaflates

The most common and direct method for the synthesis of aryl nonaflates is the reaction of a corresponding phenol with nonafluorobutanesulfonyl fluoride (B91410) (NfF). This transformation is typically carried out in the presence of a base to deprotonate the phenol, forming a more nucleophilic phenoxide ion that readily attacks the sulfonyl fluoride.

The general reaction scheme is as follows:

ArOH + C4F9SO2F + Base → ArONf + [Base-H]+F-

Detailed research has demonstrated that this method is applicable to a wide variety of substituted phenols, including those with both electron-donating and electron-withdrawing groups. The choice of base and solvent can be crucial for optimizing the reaction conditions and achieving high yields. Common bases include triethylamine (Et3N), pyridine, and potassium carbonate. The reaction is often performed in aprotic solvents like dichloromethane (CH2Cl2) or acetonitrile (MeCN).

For instance, the synthesis of various aryl nonaflates has been reported by reacting the parent phenol with nonafluorobutanesulfonyl fluoride in dichloromethane at room temperature, using triethylamine as the base. The reaction proceeds smoothly, and the resulting aryl nonaflates can be purified by standard methods such as flash column chromatography.

The stability of aryl nonaflates is a notable advantage; they are generally stable compounds that can be isolated and stored. This stability, compared to the sometimes-sensitive aryl triflates, makes them practical reagents in multi-step synthetic sequences.

Below is a table summarizing the synthesis of several different aryl nonaflates from their corresponding phenols, highlighting the scope and efficiency of this method.

Phenol Derivative (ArOH)Product (ArONf)Yield (%)
4-tert-Butylphenol4-tert-Butylphenyl nonaflate98
4-Cyanophenol4-Cyanophenyl nonaflate91
4-Acetylphenol4-Acetylphenyl nonaflate95
4-Methoxyphenol4-Methoxyphenyl nonaflate98
2-Naphthol2-Naphthyl nonaflate96
4-Chlorophenol4-Chlorophenyl nonaflate94
3-Methylphenol3-Methylphenyl nonaflate97

Reaction Mechanisms and Reactivity

Role as a Triflating Agent

4-Nitrophenyl trifluoromethanesulfonate (B1224126) serves as a key reagent for triflation, the process of introducing a trifluoromethanesulfonyl (SO₂CF₃) group onto a substrate. This functional group is an excellent leaving group in nucleophilic substitution and cross-coupling reactions, rendering the triflated molecule significantly more reactive. The 4-nitrophenoxy portion of the reagent acts as the leaving group during the triflation reaction, and its stability is enhanced by the electron-withdrawing nitro group.

The primary application of 4-nitrophenyl trifluoromethanesulfonate is in the conversion of phenols and, to a lesser extent, alcohols into their corresponding triflate esters. This transformation is crucial for activating the hydroxyl group, converting it from a poor leaving group (hydroxide) into a highly effective triflate leaving group. The reaction typically proceeds by the nucleophilic attack of the hydroxyl oxygen onto the electrophilic sulfur atom of the triflating agent.

In molecules containing both phenolic and aliphatic hydroxyl groups, this compound can exhibit a degree of chemoselectivity. This selectivity is primarily governed by the difference in acidity between phenols and aliphatic alcohols. Phenols are significantly more acidic (pKa ≈ 10) than aliphatic alcohols (pKa ≈ 16-18).

In the presence of a suitable base, the more acidic phenolic proton is preferentially removed to form a phenoxide ion. This phenoxide is a much stronger nucleophile than the neutral aliphatic alcohol. Consequently, the phenoxide will selectively attack the electrophilic sulfur atom of the this compound, leading to the formation of the aryl triflate while the aliphatic hydroxyl group remains largely unreacted. This principle allows for the selective protection or activation of phenolic hydroxyl groups in multifunctional molecules.

This compound is one of several reagents available for triflation. Its reactivity and handling characteristics can be compared with other common triflating agents, such as triflic anhydride (B1165640) (Tf₂O) and N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂).

ReagentFormulaReactivityHandling Characteristics
Triflic Anhydride (CF₃SO₂)₂OVery highHighly reactive, fuming liquid, moisture-sensitive.
This compound CF₃SO₃C₆H₄NO₂ModerateSolid, generally more stable and easier to handle than Tf₂O.
N-Phenyl-bis(trifluoromethanesulfonimide) PhN(SO₂CF₃)₂MildStable solid, often used for selective triflation of sensitive substrates.

Triflic anhydride is the most powerful triflating agent but its high reactivity can sometimes lead to side reactions and it requires careful handling under inert conditions. nih.gov In contrast, this compound offers a balance of reactivity and stability, making it a practical choice for many applications. PhNTf₂ is a milder and more selective reagent, often employed when dealing with complex and sensitive substrates. nih.gov

Triflation of Phenols and Alcohols

Electrophilic Reactivity

The reactivity of this compound is defined by the electrophilic character of the sulfur atom in the trifluoromethanesulfonyl group. The strong electron-withdrawing effect of the three fluorine atoms and the two sulfonyl oxygens renders this sulfur atom highly susceptible to attack by nucleophiles.

The formation of sulfonate esters using this compound proceeds via a nucleophilic substitution reaction at the sulfur atom. The general mechanism involves the following steps:

Activation of the Nucleophile: In the case of a phenol (B47542) or alcohol, a base is typically used to deprotonate the hydroxyl group, forming a more potent alkoxide or phenoxide nucleophile.

Nucleophilic Attack: The resulting nucleophile attacks the electrophilic sulfur atom of the this compound.

Departure of the Leaving Group: This attack leads to the displacement of the 4-nitrophenoxide anion, a relatively stable leaving group due to the electron-withdrawing nature of the nitro group, which delocalizes the negative charge.

This process results in the formation of the desired triflate ester and 4-nitrophenate as a byproduct.

This compound reacts with a variety of nucleophiles beyond phenols and alcohols. The reaction with carbanion-type nucleophiles can be complex, sometimes leading to mixtures of products. researchgate.net For strongly basic and hindered nucleophiles, reactions at the aromatic ring or generation of benzyne intermediates can occur, though these are generally not synthetically useful pathways. researchgate.net The primary and most productive interactions are with oxygen-based nucleophiles, leading to the formation of triflate esters, which are valuable intermediates in organic synthesis.

Catalytic Roles and Mechanistic Insights

Nucleophilic Catalysis of the Triflate Anion (Broader Context of Trifluoromethanesulfonate Chemistry)

While the triflate anion is widely recognized as an excellent leaving group and a weakly coordinating anion, a body of evidence demonstrates its capacity to act as a nucleophile in various organic reactions. mdpi.comchemrxiv.org This nucleophilic behavior can be either stoichiometric or catalytic, and it has been suggested that nucleophilic catalysis by the triflate anion may be more prevalent than commonly acknowledged. chemrxiv.org The challenge in observing covalent triflate intermediates, due to their high reactivity and the exceptional nucleofugality of the triflate group, often masks this catalytic role. mdpi.com

The nucleophilicity of the triflate anion allows it to participate in the formation of covalent triflates, which can be key intermediates in a range of chemical transformations. mdpi.com This dual role of the triflate ion, acting as both a counterion and a catalytic nucleophile, is particularly relevant in fields like glycosylation chemistry.

The formation of covalent triflates through the nucleophilic attack of a triflate anion on an electrophilic center is a well-documented phenomenon. mdpi.com Simple alkyl triflates, for instance, can be synthesized through nucleophilic substitution reactions. mdpi.com The reaction of tetrahydrofuran with triflic anhydride yields the crystalline 1,4-ditrifloxybutane, and the cleavage of ethers with trifluoroacetyl triflate also proceeds via nucleophilic attack by the triflate anion. mdpi.com

In glycosylation chemistry, the generation of highly reactive glycosyl triflates as intermediates is a key step. These species can be formed through the reaction of various glycosyl donors with a source of triflate, such as trimethylsilyl triflate (TMSOTf). mdpi.com The triflate anion can also act as a nucleophile to capture carbenium ions generated in rearrangement reactions. mdpi.com For example, hypervalent iodine reagent addition to olefins in the presence of lithium triflate can lead to the formation of bistriflates through an SN2-like nucleophilic displacement of an iodonium ion by the triflate anion. mdpi.com The ability to form these covalent triflate intermediates underscores the nucleophilic character of the triflate anion and its potential to participate directly in catalytic cycles.

Triflic Acid Mediated Prins Cyclization (Related Chemistry)

The Prins cyclization, an acid-catalyzed addition of an aldehyde to an alkene, is a powerful method for the stereoselective synthesis of substituted tetrahydropyrans, which are common structural motifs in many natural products. Triflic acid (CF3SO3H) is a particularly effective catalyst for this transformation.

The mechanism of the Prins cyclization involves the protonation of the aldehyde by the strong acid, generating a highly electrophilic oxocarbenium ion. This intermediate is then attacked by the alkene in an intramolecular fashion to form a new carbon-carbon bond and a subsequent carbocation. This carbocation is then trapped by a nucleophile, often the triflate anion or water, to yield the final product. The use of triflic acid can lead to the formation of tricyclic heterocycles with multiple contiguous stereocenters in a highly diastereoselective manner. The reaction times are often significantly shorter compared to when other acids are used.

The aza-Prins cyclization, a variation of the Prins reaction involving nitrogen-containing substrates, can also be effectively promoted by triflic acid to produce 4-amidopiperidine derivatives. The strong Brønsted acidity of triflic acid is crucial for the efficient generation of the key N-acyliminium ion intermediate, which then undergoes cyclization.

Theoretical and Computational Chemistry Studies

Theoretical and computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the structural, electronic, and reactive properties of chemical compounds. While specific computational studies focusing exclusively on this compound are not extensively reported, DFT calculations on structurally related molecules provide significant insights into the likely behavior of this compound.

For instance, DFT studies on compounds containing the 4-nitrophenylsulfonyl moiety, such as {(4-nitrophenyl)sulfonyl}tryptophan, have been used to correlate computed structural and spectroscopic data with experimental results. These studies often employ the B3LYP functional with a 6-311++G(d,p) basis set to accurately predict vibrational frequencies (IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-vis). Such calculations can confirm the formation of the target compound and provide detailed information about bond lengths, bond angles, and charge distribution.

In the broader context of triflate chemistry, computational methods have been applied to understand reaction mechanisms. For example, DFT and other computational approaches have been used to dissect the roles of intermediates in glycosylation reactions, including covalent glycosyl triflates. Furthermore, computational studies have been instrumental in investigating the mechanism of Pd-catalyzed fluorination of cyclic vinyl triflates, helping to rationalize the role of additives and the formation of undesired regioisomers. These theoretical investigations provide a molecular-level understanding of the factors controlling reactivity and selectivity in reactions involving triflate compounds.

Interactive Data Table: Properties of this compound

PropertyValueReference
CAS Number 17763-80-3
Molecular Formula C7H4F3NO5S
Molecular Weight 271.17 g/mol
Appearance White to yellow powder/crystal
Melting Point 52-55 °C
Synonyms 4-Nitrophenyl triflate, Trifluoromethanesulfonic Acid 4-Nitrophenyl Ester
InChI Key NDTIXHNCNLKURN-UHFFFAOYSA-N

Frontier Molecular Orbital (FMO) Calculations to Rationalize Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental approach used to predict and rationalize the reactivity of molecules by examining the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For this compound, FMO analysis helps in understanding its electrophilic nature.

The reactivity of a molecule is often associated with the energies of its frontier orbitals. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy corresponds to its ability to accept electrons (electrophilicity). In this compound, the presence of the strongly electron-withdrawing nitro group (NO₂) and the trifluoromethanesulfonyl group (-SO₂CF₃) significantly lowers the energy of the LUMO. This effect is a consequence of the inductive and resonance effects of these substituents, which pull electron density from the aromatic ring.

A lower LUMO energy makes the molecule a better electron acceptor and thus more susceptible to attack by nucleophiles. The interaction between the HOMO of a nucleophile and the LUMO of this compound would be the key interaction driving a nucleophilic aromatic substitution reaction. The energy gap between these interacting orbitals is crucial; a smaller gap generally leads to a faster reaction.

While the principles of FMO theory provide a clear qualitative picture, specific FMO calculations detailing the orbital energies and coefficients for this compound are not extensively available in the cited literature. However, based on the known effects of its constituent functional groups, it can be inferred that the LUMO would be predominantly localized on the nitrophenyl ring, with significant coefficients on the carbon atoms ortho and para to the nitro group, as well as the carbon atom attached to the triflate group, marking these as the most probable sites for nucleophilic attack.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a robust computational method for investigating the geometries, electronic structures, and energies of molecules, including transition states and intermediates, thereby elucidating detailed reaction mechanisms. While specific DFT studies on the nucleophilic substitution of this compound were not found, extensive DFT calculations have been performed on the reactivity of related aryl triflates, particularly in the context of transition metal-catalyzed reactions.

These studies provide insight into the fundamental steps that aryl triflates undergo. For instance, in palladium-catalyzed cross-coupling reactions, a key step is the oxidative addition of the aryl triflate to a low-valent metal center. DFT calculations have been employed to model the potential energy surfaces of such processes, including the formation of palladium-aroyl intermediates and subsequent reaction pathways.

In a study on the visible light-driven carboxylation of aryl triflates, DFT calculations indicated that a cationic ArPd(II)⁺ species is reduced to a more nucleophilic ArPd(I) species, which then reacts with CO₂. This highlights the ability of the aryl triflate to participate in single-electron transfer pathways. DFT has also been used to investigate the degradation mechanisms of nitroaromatic compounds like 2,4-dinitrotoluene by hydroxyl radicals, suggesting that H-abstraction is a dominant pathway. For 4,6-dichloro-5-nitrobenzofuroxan, DFT calculations showed that the nitro group supports the addition step of nucleophilic substitution by a strong electron-pulling effect.

These examples demonstrate the utility of DFT in mapping out complex reaction coordinates and identifying key intermediates and transition states. For a simple SₙAr reaction of this compound, DFT could be used to model the formation and stability of the Meisenheimer complex, providing quantitative data on activation energies

Applications in Organic Synthesis

Formation of Sulfonate Esters

4-Nitrophenyl trifluoromethanesulfonate (B1224126), also known as 4-nitrophenyl triflate, serves as an efficient perfluoroalkanesulfonyl transfer agent. acs.org It is particularly effective in the synthesis of other aryl triflates from phenols. This transformation is significant because aryl triflates are valuable intermediates in various cross-coupling reactions. acs.org

The reaction involves treating a phenol (B47542) with 4-nitrophenyl trifluoromethanesulfonate in the presence of a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The process is typically carried out at room temperature and results in excellent yields of the corresponding aryl triflate, along with the regeneration of 4-nitrophenol (B140041), which can be easily removed. acs.org

A key advantage of this method is its chemoselectivity. The reagent selectively triflates the phenolic hydroxyl group, while aliphatic alcohol functionalities remain inert under the same reaction conditions. acs.orgepfl.ch This selectivity allows for the targeted modification of complex molecules containing multiple types of hydroxyl groups.

The table below summarizes the results of triflating various phenols using this compound. acs.org

Phenol SubstrateProduct (Aryl Triflate)Yield (%)
4-tert-Butylphenol4-tert-Butylphenyl triflate95
4-Cyanophenol4-Cyanophenyl triflate88
4-Methoxyphenol4-Methoxyphenyl triflate92
2-Naphthol2-Naphthyl triflate98
2-Hydroxy-6-methylpyridine6-Methylpyridin-2-yl triflate85

Synthesis of Complex Molecules and Intermediates

The triflate group is an excellent leaving group, making aryl triflates highly reactive intermediates for the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity positions this compound as a crucial starting point for synthesizing more complex molecular architectures.

Building Blocks for Biphenyl (B1667301) Synthesis

Biphenyl structures are common motifs in pharmaceuticals, agrochemicals, and materials science. A primary method for their synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. beilstein-journals.orggoogle.com This reaction typically couples an aryl halide or an aryl triflate with an arylboronic acid. unistra.fr

Aryl triflates are often as reactive as aryl iodides in these coupling reactions, making them valuable substrates. unistra.fr this compound can be used to convert a phenolic starting material into the corresponding aryl triflate. This newly formed aryl triflate can then participate in a Suzuki coupling reaction to generate a biphenyl derivative. The process highlights the role of this compound as a reagent that activates phenols for C-C bond formation. acs.orgsigmaaldrich.com

Recent advancements have also demonstrated that aryl triflates can be coupled directly with other aryl electrophiles, such as aryl bromides or tosylates, using multimetallic catalysis systems involving both palladium and nickel. nih.govdicp.ac.cn This further expands the utility of aryl triflates, and by extension, this compound, in the synthesis of diverse biphenyl compounds.

Precursor in Medicinal Chemistry (e.g., 4-(4-nitrophenyl)thiomorpholine)

The compound 4-(4-nitrophenyl)thiomorpholine (B1608610) is a known precursor for 4-thiomorpholinoaniline, a building block in medicinal chemistry used in the development of various therapeutic agents. mdpi.comresearchgate.netontosight.ai The synthesis of this precursor involves the formation of a carbon-nitrogen bond between the aromatic ring and the thiomorpholine (B91149) moiety, a reaction known as N-arylation. nih.gov

N-Arylation reactions are fundamental in medicinal chemistry for synthesizing molecules with specific biological activities. nih.gov While the synthesis of 4-(4-nitrophenyl)thiomorpholine has been reported from starting materials like 4-fluoronitrobenzene, the principles of N-arylation also apply to aryl triflates. mdpi.comresearchgate.net The triflate group on an aromatic ring can be displaced by a nitrogen-centered nucleophile, such as an amine or, in this case, thiomorpholine. acs.org

These cross-coupling reactions are typically catalyzed by transition metals like palladium. researchgate.net In this context, this compound can be viewed as an N-arylating agent. The reaction would proceed by the displacement of the triflate group by the nitrogen atom of thiomorpholine, yielding the desired 4-(4-nitrophenyl)thiomorpholine product. This pathway makes this compound a valuable reagent for accessing important medicinal chemistry intermediates.

Synthesis of Acridinedione Derivatives (Related Compounds)

Acridinedione derivatives are a class of heterocyclic compounds known for a wide range of pharmaceutical activities. Their synthesis often involves a one-pot, multi-component condensation reaction of an aromatic aldehyde, an amine (or ammonia (B1221849) source), and a dimedone derivative.

While this compound is not a direct component in the final acridinedione ring structure, its utility lies in the synthesis of the necessary precursors. The versatile reactivity of aryl triflates, which can be synthesized using this compound, allows for the preparation of substituted aromatic aldehydes and anilines that serve as the key building blocks for the acridinedione core. For example, an aryl triflate can undergo a palladium-catalyzed formylation to yield an aldehyde or an N-arylation reaction to produce a substituted aniline. These precursors can then be used in the subsequent multi-component reaction to construct the desired acridinedione scaffold.

Derivatization in Analytical Chemistry

In analytical chemistry, particularly in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), derivatization is a crucial step. gcms.cz It is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for analysis, such as enhanced detectability, improved chromatographic separation, or increased volatility. psu.edu

The triflate group is a highly effective leaving group, which allows for rapid and quantitative reactions under mild conditions, a desirable feature for a derivatization reagent. nih.gov A closely related compound, 4'-bromophenacyl trifluoromethanesulfonate, has been successfully used as a derivatizing agent for carboxylic acids prior to HPLC analysis. nih.gov In this application, the reagent reacts with carboxylate salts to form 4'-bromophenacyl esters, which are easily detected by a UV spectrophotometer.

By analogy, this compound holds significant potential as a derivatization reagent. It could be used to "tag" analytes containing functional groups like carboxylic acids, phenols, or thiols. The reaction would involve the displacement of the triflate group by the analyte to form a stable derivative. The resulting derivative would incorporate the 4-nitrophenyl group, a strong chromophore, which would allow for sensitive detection at low concentrations using UV-Vis detectors in HPLC.

Derivatization of Alcohols and Amines for Detection and Quantification

This compound (4-NPT) is primarily recognized as a powerful triflating agent in organic synthesis, facilitating the formation of aryl triflates, and as a reagent in palladium-catalyzed coupling reactions. Despite the common use of derivatization techniques to enhance the detectability and chromatographic behavior of alcohols and amines for analytical quantification, a review of the scientific literature indicates a lack of specific research findings on the application of this compound for this purpose.

Derivatization is a chemical modification process used to convert an analyte into a product of similar structure, known as a derivative, which is more suitable for a particular analytical method. For alcohols and amines, which often lack a strong chromophore or fluorophore and can exhibit poor chromatographic peak shape, derivatization is a crucial step in their detection and quantification by methods such as high-performance liquid chromatography (HPLC) and gas chromatography (GC). This process typically involves reacting the hydroxyl or amino functional group with a reagent that introduces a detectable tag.

While various reagents containing nitrophenyl or triflate groups are employed in analytical derivatization, extensive searches of chemical databases and scientific journals did not yield specific studies detailing the use of this compound for the derivatization of alcohols and amines with the express purpose of detection and quantification. The existing literature predominantly focuses on its synthetic applications. Therefore, no detailed research findings, reaction conditions, or data tables for this specific analytical application can be provided at this time.

Advanced and Emerging Applications

Material Science Applications

In the field of material science, the reactivity of 4-Nitrophenyl trifluoromethanesulfonate (B1224126) is harnessed to build and modify complex molecular structures, contributing to the development of novel materials with tailored properties.

Modification of Polymers for Coatings and Adhesives

The modification of polymers is essential for creating advanced coatings and adhesives with enhanced durability, adhesion, and functionality. 4-Nitrophenyl trifluoromethanesulfonate serves as a powerful triflylating agent, a reagent that introduces the highly reactive trifluoromethanesulfonyl (triflyl) group to other molecules. sigmaaldrich.com This process is a key step in synthesizing specialized monomers or modifying polymer backbones. The resulting aryl triflates are valuable intermediates for palladium-catalyzed cross-coupling reactions, which allow for the construction of complex polymer architectures that would otherwise be difficult to achieve. sigmaaldrich.com While direct application in bulk polymer manufacturing is not its primary role, its utility in the foundational synthesis of custom polymers and additives positions it as a significant tool for researchers developing next-generation materials for high-performance coatings and adhesives.

Building Blocks for Crystalline Microporous Solids (e.g., in Porphyrin Derivatives)

Crystalline microporous solids, such as certain metal-organic frameworks and porphyrin-based networks, are materials characterized by their stable, porous structures, making them ideal for applications in catalysis, chemical sensing, and gas separation. The synthesis of these materials relies on precisely designed molecular building blocks.

Porphyrins, a class of complex heterocyclic macrocycles, are particularly useful as building blocks for such solids. nih.gov The functionalization of porphyrins, often at their meso-aryl positions, is critical for directing their assembly into desired architectures. researchgate.net The synthesis of these functionalized building blocks frequently involves precursor molecules like 4-nitrobenzaldehyde, which is condensed with pyrrole (B145914) to form nitrophenyl-porphyrins. nih.gov20.210.105scielo.br These nitro-substituted porphyrins can then be chemically modified, for instance, by reducing the nitro group to an amine, providing a reactive site for further elaboration or for linking units together. 20.210.105researchgate.net

While not a direct component of the final solid, this compound plays a crucial role in the synthesis of the complex organic molecules that serve as these building blocks. Its capacity to act as a perfluoroalkanesulfonyl transfer agent enables the creation of reactive intermediates essential for constructing the intricate molecular frameworks of materials like porphyrin derivatives. epfl.ch

Bioconjugation and Radiochemistry

The ability to attach molecules to biological entities (bioconjugation) and to label them with radioactive isotopes for imaging is a cornerstone of modern biomedical research and diagnostics. The 4-nitrophenyl group, a key feature of the title compound, is central to powerful techniques in these areas.

Attachment of Biomolecules to Surfaces or Compounds

While this compound itself is primarily a triflylating agent, the broader class of compounds known as 4-nitrophenyl (PNP) activated esters are widely used for bioconjugation. researchgate.netnih.gov In these molecules, the 4-nitrophenyl group acts as an excellent leaving group, facilitating the formation of stable amide bonds with amine groups on biomolecules like proteins and peptides. nih.gov This reaction is a common and effective strategy for covalently attaching biomolecules to surfaces, nanoparticles, or other molecules to create functional biointerfaces for sensors, diagnostic arrays, and therapeutic agents. nih.gov

Synthons for Indirect Radiofluorination of Biomolecules

In nuclear medicine, particularly for Positron Emission Tomography (PET), biomolecules are often labeled with the radioisotope fluorine-18 (B77423) (¹⁸F). Indirect labeling, which uses a pre-labeled small molecule (a synthon) that is then attached to the biomolecule, is a common strategy to avoid exposing the sensitive biomolecule to harsh labeling conditions. nih.govnih.gov

Recent research has highlighted that 4-nitrophenyl (PNP) activated esters are highly effective synthons for this purpose. rsc.orgresearchgate.net They allow for the rapid, often one-step, preparation of ¹⁸F-labeled acylation synthons. researchgate.netnih.gov This approach is a significant improvement over traditional multi-step methods, which are more time-consuming and complex. nih.govrsc.org The resulting ¹⁸F-labeled PNP synthon can then efficiently acylate a target biomolecule, such as a peptide, for use in PET imaging. nih.gov

Evaluation of Stability under Direct Radiofluorination Conditions

A key advantage of using PNP esters as synthons is their superior stability under the conditions required for radiofluorination. researchgate.net A comparative study evaluated PNP-activated esters against the commonly used 2,3,5,6-tetrafluorophenyl (TFP) esters. nih.gov The findings demonstrated that PNP esters are more tolerant of the direct radiofluorination conditions, which often involve elevated temperatures. nih.govrsc.org

The research showed that while TFP esters, particularly TFP-nicotinate, could be unstable and decompose, the corresponding PNP esters were remarkably stable and provided higher and more consistent yields of the desired ¹⁸F-labeled synthon. nih.govrsc.orgrsc.org This enhanced stability makes PNP esters more effective and reliable for the one-step radiolabeling of small molecules and peptides, highlighting their superiority for developing next-generation radiopharmaceuticals. nih.gov

Table 1: Comparative Radiofluorination Yields of PNP vs. TFP Activated Ester Precursors This table presents data from a study evaluating the efficiency of converting different precursors into their ¹⁸F-labeled synthons.

Precursor CompoundResulting SynthonRadiochemical Yield (%)
PNP -Iodonium Benzoate (16)[¹⁸F]PNP-Benzoate ([¹⁸F]20)88 ± 5%
PNP -Ammonium Nicotinate (18)[¹⁸F]PNP-Nicotinate ([¹⁸F]21)90 ± 3%
TFP -Iodonium Benzoate (17)[¹⁸F]TFP-Benzoate ([¹⁸F]6)31%
TFP -Ammonium Nicotinate (19)[¹⁸F]TFP-Nicotinate ([¹⁸F]2)33-75%
Source: Data extracted from research findings on the radiofluorination of activated esters. nih.govrsc.org
Note: The yield for [¹⁸F]TFP-Benzoate was obtained under specific heating conditions due to insolubility, while radiofluorination in neat DMSO resulted in <1% yield. nih.gov
Acylation Kinetics with Biomolecules

While the broader class of 4-nitrophenyl (PNP) esters is recognized for favorable acylation kinetics and their use in the indirect radiofluorination of biomolecules, specific research detailing the acylation kinetics of this compound with biomolecules such as peptides or proteins is not available in the current body of scientific literature. nih.gov Studies on other 4-nitrophenyl esters demonstrate their utility as synthons for labeling biomolecules, but kinetic data and detailed research findings for the trifluoromethanesulfonate derivative in this context have not been published. nih.gov

Supramolecular Chemistry Research

Current research in supramolecular chemistry does not feature this compound in the contexts of self-assembly, host-guest interactions, or catalysis within supramolecular systems.

There are no available studies that investigate or report the role of this compound in the self-assembly and noncovalent interactions of metalloporphyrin systems. The field extensively covers the self-organization of metalloporphyrins through various interactions like π-π stacking, hydrogen bonding, and metal-ligand coordination, but this specific compound has not been identified as a component or mediator in such assemblies.

In the broad area of host-guest chemistry, which involves the complexation of a host molecule with a guest molecule, there is no documented research involving this compound. Literature on host-guest systems focuses on macrocyclic hosts like cyclodextrins, calixarenes, and pillararenes, with no studies including this compound as either a host or a guest. aalto.fi

The use of this compound in the context of catalysis within supramolecular systems, such as in the development of enzyme mimics, is not reported in scientific literature. Research on enzyme mimics focuses on creating synthetic molecules that replicate the catalytic activity of natural enzymes, often using scaffolds like metal-organic frameworks or functionalized polymers, but this compound is not mentioned in these studies. nih.govscitechdaily.com

Q & A

Q. What is the optimized synthetic protocol for 4-nitrophenyl trifluoromethanesulfonate, and how can purity be ensured?

Answer: The compound is synthesized via triflation of 4-nitrophenol using trifluoromethanesulfonic anhydride in the presence of pyridine as a base. A representative procedure involves:

  • Reacting 4-nitrophenol (3.59 mmol) with triflic anhydride under inert conditions.
  • Purification via column chromatography (n-pentane eluent) yields a white solid with 96% purity .
  • Key quality control includes TLC (Rf = 0.24 in n-pentane) and spectroscopic validation (1H, 13C, 19F NMR; HRMS). For example, 1H NMR in CDCl3 shows aromatic protons at δ 8.42–8.29 (m, 2H) and 7.56–7.41 (m, 2H), while 19F NMR exhibits a singlet at δ -72.73 .

Q. How should researchers handle and store this compound to ensure stability?

Answer:

  • Storage: Keep at 15°C or below in a dry, dark environment to prevent hydrolysis or decomposition .
  • Safety: Use PPE (gloves, goggles) due to its corrosive nature (GHS05; H314). Avoid inhalation and skin contact .
  • Disposal: Follow protocols for halogenated organic waste (UN3261, Class 8) .

Q. What spectroscopic methods are recommended for characterizing this compound?

Answer:

  • 1H/13C NMR: Aromatic protons and carbons confirm the nitroaryl structure (δ 153.1 for the sulfonate-attached carbon) .
  • 19F NMR: A sharp singlet at δ -72.73 verifies the triflate group .
  • MS/EI: Major fragments at m/z 271 (M+), 177, and 69 (base peak) align with the molecular formula C7H4F3NO5S .
  • IR: Peaks at 1210 cm⁻¹ (S=O stretch) and 892 cm⁻¹ (C-F) confirm functional groups .

Advanced Research Questions

Q. How does this compound compare to other triflating agents in cross-coupling reactions?

Answer:

  • Reactivity: The nitro group enhances electrophilicity, making it superior to non-activated triflates (e.g., phenyl triflate) in Suzuki-Miyaura couplings. It reacts efficiently with arylboronic acids under Pd catalysis .
  • Selectivity: Unlike triflic anhydride, it minimizes side reactions (e.g., over-triflation) due to steric hindrance from the nitro group .
  • Example: In synthesizing N,N-dimethyl-4-nitroaniline, it acts as a triflating intermediate, enabling nucleophilic displacement by dimethylamine (71% yield) .

Q. What mechanistic insights explain its role in photo-mediated organocatalysis?

Answer:

  • Light-induced activation: The nitro group acts as a photosensitizer, facilitating electron transfer in catalytic cycles. This property is exploited in photo-oxidative amination reactions .
  • Oxygen atom transfer (OAT): Under UV light, the triflate group participates in OAT pathways, generating reactive intermediates for C–N bond formation .

Q. How can researchers troubleshoot low yields in triflation reactions using this reagent?

Answer:

  • Base selection: Pyridine is critical for neutralizing HCl byproducts. Substituting with weaker bases (e.g., Et3N) may reduce yields .
  • Purification: Column chromatography (n-pentane) is optimal. Silica gel deactivation or alternative eluents (e.g., EtOAC/n-pentane) may resolve co-elution issues .
  • Moisture control: Hydrolysis to 4-nitrophenol is a common side reaction. Ensure anhydrous conditions and inert atmosphere .

Q. What are its applications in polymer-supported synthesis?

Answer:

  • High-throughput synthesis: Polymer-supported bases (e.g., PTBD) enable efficient triflation of phenols in combinatorial libraries, reducing purification steps .
  • Solid-phase peptide synthesis: The nitro group aids in UV monitoring of reaction progress on resin-bound substrates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.